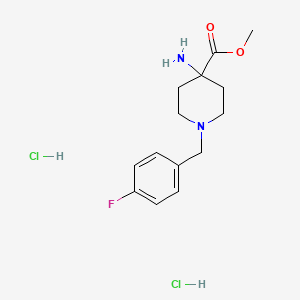![molecular formula C5H5N5O B13100782 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one CAS No. 89569-73-3](/img/structure/B13100782.png)
1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which includes both triazole and triazine rings
Preparation Methods
The synthesis of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolotriazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents for these reactions include halogenating agents, alkyl halides, and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while substitution reactions can produce various substituted triazolotriazines.
Scientific Research Applications
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of new pharmaceutical compounds.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new catalysts and functional materials.
Mechanism of Action
The mechanism of action of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: This compound has a similar fused ring structure but includes a tetrazine ring instead of a triazine ring. It is known for its energetic properties and potential use in explosives.
1,2,4-triazolo[5,1-c][1,2,4]triazine: This compound features a different arrangement of the triazole and triazine rings. It is studied for its high-energy and high-safety properties in the field of energetic materials.
1,2,4-triazolo[1,5-a]pyridine: This compound has a pyridine ring fused with a triazole ring. It is used in drug design and the development of light-emitting materials for OLED devices.
Properties
CAS No. |
89569-73-3 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-9-3-7-10-5(9)8-4(11)2-6-10/h2-3H,1H3 |
InChI Key |
ZKTJEBVSCGLGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN2C1=NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)


![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)



![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)






